molecular formula C9H8N4O4 B373992 2-ethyl-5,6-dinitro-1H-benzimidazole

2-ethyl-5,6-dinitro-1H-benzimidazole

Cat. No.: B373992
M. Wt: 236.18g/mol
InChI Key: GPHHJHUXERLRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5,6-dinitro-1H-benzimidazole is a nitro-substituted benzimidazole derivative with the molecular formula C₉H₈N₄O₄. Its structure features an ethyl group at the 2-position and nitro groups at the 5- and 6-positions of the benzimidazole core (Figure 1).

Benzimidazoles are renowned for their biological and chemical versatility, acting as agrochemical agents, pharmaceuticals, and dyes. The nitro and alkyl substituents in this compound likely enhance its electron-deficient character, influencing reactivity in redox processes or interactions with biological targets.

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18g/mol

IUPAC Name

2-ethyl-5,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C9H8N4O4/c1-2-9-10-5-3-7(12(14)15)8(13(16)17)4-6(5)11-9/h3-4H,2H2,1H3,(H,10,11)

InChI Key

GPHHJHUXERLRCY-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Benzimidazole Derivatives and Their Properties

Compound Name Substituents Biological/Chemical Activity Applications References
2-Ethyl-5,6-dinitro-1H-benzimidazole R²=ethyl; R⁵/R⁶=NO₂ Germination modulation (hypothesized) Agriculture (germination agents)
5,6-Dinitro-2-methyl-1H-benzimidazole R²=methyl; R⁵/R⁶=NO₂ Inhibits/accelerates coleoptile/root growth Wheat germination studies
5,6-Dimethyl-2-nitro-1H-benzimidazole R²=NO₂; R⁵/R⁶=CH₃ Not explicitly reported Industrial/chemical synthesis
2-Bromo-5,6-dichloro-1H-benzimidazole R²=Br; R⁵/R⁶=Cl Halogenated reactivity (e.g., cross-coupling) Pharmaceutical intermediates
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole R²=CH₂Cl; R⁵/R⁶=Cl Alkylating agent potential Dye/photographic material synthesis
5,6-Dimethyl-2-(thiophenyl)-1H-benzimidazole R²=thiophene; R⁵/R⁶=CH₃ Serotonin inhibition, antifungal activity Pharmacology

Key Comparative Insights

(i) Substituent Effects on Bioactivity

  • In wheat studies, nitro derivatives like compound 4 showed variable effects: 5-nitro-1H-benzimidazole-6-amine (6) maximized germination rates, while unsubstituted benzimidazole (1) enhanced root/coleoptile lengths . This suggests nitro positioning and reduction products (e.g., nitroamines) critically influence activity.
  • Alkyl Groups: The ethyl group at the 2-position may improve lipid solubility compared to methyl analogues, altering membrane permeability in agricultural or pharmacological contexts. notes that thiophene-substituted benzimidazoles with methyl groups exhibit serotonin-inhibiting properties, highlighting alkyl chains' role in target binding.

(ii) Pharmacological vs. Agricultural Utility

  • Halogenated Derivatives (e.g., 2-bromo-5,6-dichloro-1H-benzimidazole): Halogens enhance electrophilicity, making these compounds reactive intermediates for cross-coupling reactions (). In contrast, nitro derivatives prioritize redox activity or hydrogen bonding (e.g., germination modulation in ).
  • Thiophene-Substituted Analogues : Compounds like 5,6-dimethyl-2-(thiophenyl)-1H-benzimidazole () demonstrate broader pharmacological utility (e.g., antiarrhythmic, anticancer) compared to nitro derivatives, which are niche in agriculture.

Research Findings and Data

Table 2: Germination Effects of Benzimidazole Derivatives ()

Compound Germination Rate (%) Coleoptile Length (mm) Root Length (mm)
5-Nitro-1H-benzimidazole-6-amine (6 ) 92.3 ± 2.1 34.5 ± 1.8 28.7 ± 1.5
1H-Benzimidazole (1 ) 85.4 ± 3.2 42.1 ± 2.3 37.6 ± 2.0
5,6-Dinitro-2-methyl-1H-benzimidazole (4 ) 78.9 ± 2.8 29.8 ± 1.6 24.3 ± 1.2

Key Trends :

  • Nitroamine derivatives (6 ) maximize germination rates but reduce elongation metrics.
  • Unsubstituted benzimidazole (1 ) favors root/coleoptile growth, likely due to reduced steric hindrance or nitro-related oxidative stress in 4 and 6 .

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